molecular formula C12H17BrO3 B3831565 2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid

2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid

Cat. No.: B3831565
M. Wt: 289.16 g/mol
InChI Key: FYBBRLYGONGGQU-UHFFFAOYSA-N
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Description

2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of a bromine atom and a hydroxyacetic acid moiety in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 1-adamantanol to form 1-bromo-3-adamantanol, which is then reacted with glyoxylic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of 2-(3-Bromo-1-adamantyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(1-Adamantyl)-2-hydroxyacetic acid.

    Substitution: Formation of 2-(3-Amino-1-adamantyl)-2-hydroxyacetic acid or 2-(3-Thio-1-adamantyl)-2-hydroxyacetic acid.

Scientific Research Applications

2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid involves its interaction with biological molecules. The bromine atom and hydroxyacetic acid group can form hydrogen bonds and electrostatic interactions with target proteins, potentially inhibiting their function. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Adamantyl)-2-hydroxyacetic acid
  • 2-(3-Bromo-1-adamantyl)acetic acid
  • 2-(3-Amino-1-adamantyl)-2-hydroxyacetic acid

Uniqueness

2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid is unique due to the presence of both a bromine atom and a hydroxyacetic acid group. This combination imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives. The bromine atom enhances its potential as a halogenated bioactive compound, while the hydroxyacetic acid group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

2-(3-bromo-1-adamantyl)-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3/c13-12-4-7-1-8(5-12)3-11(2-7,6-12)9(14)10(15)16/h7-9,14H,1-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBBRLYGONGGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid
Reactant of Route 2
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2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid
Reactant of Route 3
2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid
Reactant of Route 4
2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid
Reactant of Route 5
2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid
Reactant of Route 6
2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid

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